3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester
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Overview
Description
3-(1,3-dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester is a member of benzamides.
Scientific Research Applications
Synthesis Processes
Synthesis of Integrin Antagonists
The compound 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid benzyl ester was synthesized from the condensation of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid with β-alanine benzyl ester p-toluenesulfonate. This synthesis involved a series of reactions including condensation, amide formation, and hydrogenolysis to yield target compounds, indicating a potential pathway for creating similar compounds like 3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester (Deng, Shen, & Zhong, 2003).
Caffeic Acid Phenethyl Ester (CAPE) Analogue Synthesis
Although not the same compound, the synthesis of CAPE analogues from 3-(3,4-dihydroxyphenyl) propanoic acid and its effects on antiradical/antioxidant activities could provide insights into the synthesis and potential applications of related compounds like this compound (LeBlanc et al., 2012).
Synthesis for PPARγ Agonists
The synthesis of (2 S )-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, which has a structure possibly resembling the compound , was achieved, showcasing a potential methodology for synthesizing complex molecules (Reynolds & Hermitage, 2001).
Phloretic Acid in Polybenzoxazine
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) was used as a renewable building block, highlighting the versatility of similar compounds in material science applications and suggesting potential uses for the compound in enhancing reactivity and providing specific properties to materials (Trejo-Machin et al., 2017).
Potential Applications
Drug Modification for Increased Skin Permeability
Modifications of similar compounds, such as (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid, with amino acid isopropyl esters, have been synthesized for potential use in more effective drugs with increased skin permeability, indicating that related compounds may also be modified for enhanced drug delivery (Ossowicz-Rupniewska et al., 2022).
Antioxidant for Synthetic Ester Lubricant Oil
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate was used as an antioxidant for synthetic ester lubricant oil. This implies that similar structures, like this compound, might also find applications in enhancing the stability of synthetic materials (Huang et al., 2018).
Herbicidal Activity
Compounds similar in structure showed significant herbicidal activities, indicating potential agricultural applications for the compound . Specific symptoms against weeds and the impact on various crops were studied, suggesting a structured approach to exploring the herbicidal potential of related compounds (Huang et al., 2009).
Properties
Molecular Formula |
C25H20N2O5 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C25H20N2O5/c1-16-6-10-18(11-7-16)26-23(29)17-8-12-19(13-9-17)32-22(28)14-15-27-24(30)20-4-2-3-5-21(20)25(27)31/h2-13H,14-15H2,1H3,(H,26,29) |
InChI Key |
SFBNFKRRYXPMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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